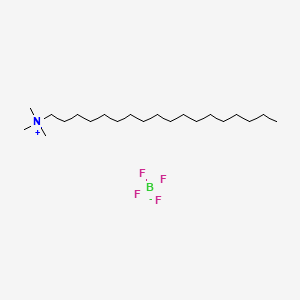
Octadecyltrimethylammonium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecyltrimethylammonium tetrafluoroborate: is a quaternary ammonium compound with a long hydrophobic alkyl chain and a tetrafluoroborate anion. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. The presence of the tetrafluoroborate anion enhances its stability and solubility in organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octadecyltrimethylammonium tetrafluoroborate typically involves the quaternization of octadecylamine with trimethylamine, followed by anion exchange with tetrafluoroboric acid. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or precipitation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is often obtained through filtration, drying, and packaging under controlled conditions to maintain its purity and stability .
Analyse Des Réactions Chimiques
Types of Reactions: Octadecyltrimethylammonium tetrafluoroborate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the tetrafluoroborate anion.
Complex Formation: It can form complexes with metal ions, which can be used in catalysis and other applications
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Complex Formation: Metal salts such as copper(II) tetrafluoroborate are used to form stable complexes under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted ammonium salts can be formed.
Metal Complexes: Stable metal-ammonium complexes are formed, which can be used in various catalytic processes.
Applications De Recherche Scientifique
Chemistry: Octadecyltrimethylammonium tetrafluoroborate is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields .
Biology and Medicine: In biological research, this compound is used to study membrane interactions and as a surfactant in various biochemical assays. Its ability to form micelles makes it useful in drug delivery systems and other biomedical applications .
Industry: The compound is used in the production of nanomaterials, such as gold nanorods, where it acts as a template in the synthesis process. It is also employed in the formulation of personal care products, lubricants, and coatings due to its surfactant properties .
Mécanisme D'action
The mechanism of action of octadecyltrimethylammonium tetrafluoroborate primarily involves its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic surfaces, while the hydrophilic ammonium head interacts with water or other polar solvents. This dual interaction allows the compound to reduce surface tension and form micelles, which can encapsulate hydrophobic molecules .
Comparaison Avec Des Composés Similaires
- Dodecyltrimethylammonium tetrafluoroborate
- Hexadecyltrimethylammonium tetrafluoroborate
- Didecyldimethylammonium tetrafluoroborate
Comparison: Octadecyltrimethylammonium tetrafluoroborate is unique due to its longer alkyl chain compared to similar compounds like dodecyltrimethylammonium tetrafluoroborate and hexadecyltrimethylammonium tetrafluoroborate. This longer chain enhances its hydrophobic interactions, making it more effective in applications requiring strong surfactant properties. Additionally, the tetrafluoroborate anion provides greater stability and solubility in organic solvents compared to other anions .
Propriétés
Numéro CAS |
73636-95-0 |
|---|---|
Formule moléculaire |
C21H46BF4N |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
trimethyl(octadecyl)azanium;tetrafluoroborate |
InChI |
InChI=1S/C21H46N.BF4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;2-1(3,4)5/h5-21H2,1-4H3;/q+1;-1 |
Clé InChI |
QNSGFQXEJXBGJA-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.CCCCCCCCCCCCCCCCCC[N+](C)(C)C |
Numéros CAS associés |
15461-40-2 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14452644.png)
![(5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione](/img/structure/B14452645.png)
![2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14452656.png)
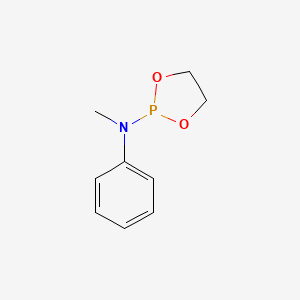
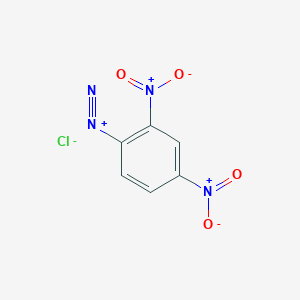
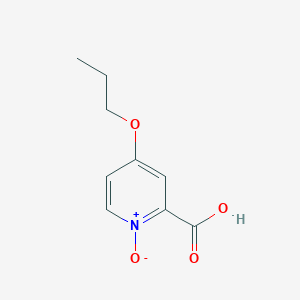
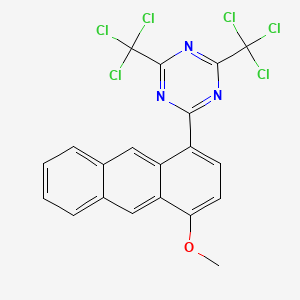
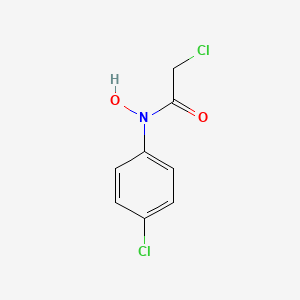
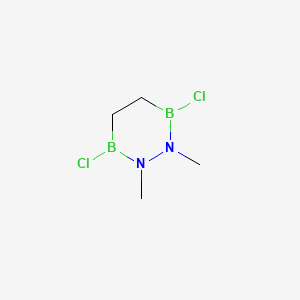

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-methylpiperidin-1-yl)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14452685.png)

![1-Ethyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14452696.png)
![N-([1,1'-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide](/img/structure/B14452700.png)
